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Executive Summary

The presence of nitrosamine impurities in pharmaceutical products has become a significant
focus for regulatory agencies and drug developers worldwide. N-Nitroso Quinapril, a potential
impurity in the angiotensin-converting enzyme (ACE) inhibitor Quinapril, has undergone
rigorous evaluation to determine its carcinogenic potential. This technical guide provides a
comprehensive overview of the scientific evidence, concluding that N-Nitroso Quinapril is
non-mutagenic and non-carcinogenic. This conclusion is supported by a weight of evidence
from computational modeling, in vitro metabolism studies, and a battery of in vivo genotoxicity
assays. The structural characteristics of N-Nitroso Quinapril, specifically steric hindrance
around the nitrosamine group, are believed to inhibit the metabolic activation necessary to
exert carcinogenic effects. This document summarizes the key quantitative data, details the
experimental methodologies employed in its assessment, and presents visual representations
of the relevant biological pathways and experimental workflows.

Introduction

N-Nitroso compounds are a class of chemicals that have long been recognized for their
carcinogenic potential in various animal species, leading to their classification as probable
human carcinogens.[1][2] Their presence as impurities in some medications has prompted
widespread recalls and necessitated the development of robust risk assessment strategies by
pharmaceutical manufacturers and regulatory bodies.[3] N-Nitroso Quinapril is the N-
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nitrosated derivative of Quinapril, an ACE inhibitor widely prescribed for hypertension and heart
failure.[4] Its formation can theoretically occur during the synthesis of the active pharmaceutical
ingredient (API) or in the final drug product under specific conditions where a secondary amine
Is exposed to a nitrosating agent.[4]

This guide delves into the comprehensive toxicological assessment of N-Nitroso Quinapril,
with a particular focus on a pivotal study by Cheung et al. (2024), which provides a thorough
evaluation of its genotoxic potential.[5][6]

Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the
European Medicines Agency (EMA), have established guidelines for the control of nitrosamine
impurities in pharmaceuticals.[7][8][9][10][11][12] A key component of these guidelines is the
establishment of an Acceptable Intake (Al) limit, which represents a level of exposure with a
negligible cancer risk over a lifetime.

Based on structure-activity relationship (SAR) assessments, N-Nitroso Quinapril is classified
as a low-potency nitrosamine.[4] The established Al for N-Nitroso Quinapril is summarized in
the table below.

Acceptable Intake

Compound Regulatory Body Potency Category .
(Al Limit

N-Nitroso Quinapril FDA 5 1500 ng/day[13][14]

Can be controlled
according to ICH

N-Nitroso Quinapril EMA Q3A/B guidelines
(indicating low risk)
[15]

Mechanism of Carcinogenicity of N-Nitroso
Compounds

The carcinogenic activity of most N-nitroso compounds is dependent on their metabolic
activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process, known
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as a-hydroxylation, leads to the formation of unstable intermediates that can ultimately
generate highly reactive electrophilic diazonium ions. These ions can then alkylate DNA,
forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.[1]

[2]

However, recent studies on N-nitroso derivatives of ACE inhibitors, including N-Nitroso
Quinapril, suggest that their structural features, such as steric hindrance and the presence of a
carboxylic acid moiety, significantly reduce or prevent this metabolic activation pathway.[5][6]

Carcinogenic Potential Assessment of N-Nitroso
Quinapril

A comprehensive evaluation of N-Nitroso Quinapril by Cheung et al. (2024) employed a
combination of computational, in vitro, and in vivo studies to assess its genotoxic potential. The
results consistently demonstrated a lack of mutagenic and carcinogenic activity.[5][6]

In Vitro and Computational Assessment

¢ In Vitro Metabolism Studies: Investigations into the metabolism of structurally similar N-
nitroso ACE inhibitors, such as N-nitroso ramipril, have shown that hydroxylation occurs on
other parts of the molecule rather than the critical a-carbon position next to the nitroso group.
This suggests that the metabolic pathway leading to the formation of a DNA-reactive
diazonium ion is not favored.[5][6]

e Quantum Chemical Calculations: Computational models that predict the likelihood of DNA
interaction have further supported the low carcinogenic potential of N-Nitroso Quinapril.
These calculations indicate that the steric bulk around the nitrosamine functional group
hinders the necessary enzymatic interactions for metabolic activation.[5][6]

In Vivo Genotoxicity Studies

A battery of in vivo genotoxicity assays was conducted in animal models to assess the potential
of N-Nitroso Quinapril to cause genetic damage in a whole organism. The key studies and
their outcomes are summarized below.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4199943/
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Species Key Finding Conclusion

No significant

In Vivo Liver Comet increase in DNA )
Mouse o Non-genotoxic[5][6]
Assay strand breaks in liver
cells.

No significant
In Vivo Big Blue® increase in mutation )
) Mouse o Non-mutagenic[5][6]
Mutation Assay frequency in liver

tissue.

No significant

In Vivo Duplex increase in mutation )
] Mouse o Non-mutagenic[5][6]
Sequencing Assay frequency in liver
tissue.

These in vivo results provide strong evidence that N-Nitroso Quinapril does not induce DNA
damage or mutations in a living system, reinforcing the conclusion that it is non-carcinogenic.

[5]16]

Experimental Protocols

The following sections provide an overview of the methodologies for the key in vivo
experiments, based on established OECD guidelines and general scientific practice.

In Vivo Liver Comet Assay

The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in
eukaryotic cells. The protocol is based on the principles outlined in OECD Test Guideline 489.

e Animal Dosing: Male mice are administered N-Nitroso Quinapril or a vehicle control,
typically via oral gavage, for a predetermined number of days. A positive control known to
induce DNA damage is also included.

o Tissue Collection and Cell Isolation: At a specified time after the final dose, the animals are
euthanized, and the livers are excised. A single-cell suspension is prepared from a portion of
the liver.
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Embedding Cells in Agarose: The isolated liver cells are mixed with low-melting-point
agarose and layered onto microscope slides.

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and
cytoplasm, leaving the DNA-containing nucleoids.

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis
buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the broken DNA
fragments to migrate out of the nucleoid, forming a "comet" shape.

Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are

visualized and scored using a fluorescence microscope equipped with appropriate imaging
software. The extent of DNA damage is quantified by measuring the percentage of DNA in

the comet tail.

In Vivo Big Blue® Transgenic Rodent Mutation Assay

The Big Blue® assay is a transgenic rodent gene mutation assay that allows for the detection

of mutations in any tissue. The methodology follows the principles of OECD Test Guideline 488.

Animal Model: The assay utilizes Big Blue® transgenic mice, which carry multiple copies of a
lambda phage shuttle vector containing the lacl reporter gene.

Dosing Regimen: Animals are treated with N-Nitroso Quinapril or a vehicle control, usually
daily for 28 days.

Tissue Harvesting and DNA Extraction: Following the treatment period and a mutation
manifestation time, the animals are euthanized, and the liver is collected. High molecular
weight genomic DNA is extracted from the tissue.

Phage Rescue and Packaging: The shuttle vectors are "rescued"” from the genomic DNA
using an in vitro packaging extract, which excises the lambda phage and packages it into
infectious phage patrticles.

Plating and Mutation Scoring: The phage particles are used to infect E. coli bacteria that are
then plated on a substrate that allows for the colorimetric detection of lacl gene mutations.
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Phages with a mutated lacl gene produce blue plaques, while those with a wild-type gene
produce colorless plaques.

o Mutation Frequency Calculation: The mutation frequency is determined by dividing the
number of blue plaques by the total number of plaques.

Duplex Sequencing Assay

Duplex Sequencing is an error-corrected next-generation sequencing method that allows for
the highly accurate detection of rare mutations.

o DNA Extraction and Library Preparation: Genomic DNA is extracted from the liver tissue of
treated and control animals. The DNA is then sheared, and sequencing adapters containing
unique molecular identifiers (UMIs) are ligated to the fragments.

o PCR Amplification: The adapter-ligated DNA is amplified by PCR. The UMiIs allow for the
tracking of the progeny of each original DNA strand.

e Sequencing: The amplified library is sequenced using a next-generation sequencing
platform.

» Bioinformatic Analysis: The sequencing reads are grouped into families based on their UMIs.
A consensus sequence is generated for each strand of the original DNA duplex. By
comparing the consensus sequences of the two complementary strands, sequencing errors
and PCR artifacts can be eliminated, allowing for the highly accurate identification of true
mutations.

e Mutation Frequency and Spectrum Analysis: The frequency and types of mutations are
determined and compared between the treated and control groups.

Visualizations
Signaling and Metabolic Pathways

The following diagrams illustrate the general metabolic activation pathway for carcinogenic
nitrosamines and the subsequent DNA damage and repair mechanisms. For N-Nitroso
Quinapril, a proposed, non-carcinogenic metabolic pathway is also presented, highlighting the
likely detoxification routes.
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Caption: General metabolic activation and DNA damage pathway for carcinogenic N-nitroso

compounds.
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Caption: Proposed non-carcinogenic metabolic pathway for N-Nitroso Quinapril.

Experimental Workflows

The following diagrams provide a simplified overview of the experimental workflows for the in
VivO genotoxicity assays.
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Caption: Workflow for the In Vivo Liver Comet Assay.
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Caption: Workflow for the Big Blue® Transgenic Rodent Mutation Assay.

Conclusion

The comprehensive assessment of N-Nitroso Quinapril, leveraging computational, in vitro,
and a suite of in vivo genotoxicity studies, provides a robust body of evidence indicating a lack
of carcinogenic potential. The key findings from the in vivo liver comet, Big Blue®, and duplex
sequencing assays consistently demonstrate that N-Nitroso Quinapril is non-genotoxic and
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non-mutagenic.[5][6] The structural characteristics of the molecule, particularly steric hindrance
at the a-carbon positions, are believed to prevent the metabolic activation that is a prerequisite
for the carcinogenicity of many other N-nitroso compounds.[5][6]

Based on this scientific evidence, N-Nitroso Quinapril is considered a low-potency
nitrosamine, and it is recommended that it be controlled according to ICH Q3B guidance for
non-mutagenic impurities.[5][6] This technical guide provides drug development professionals
and researchers with the critical information needed to understand and contextualize the
carcinogenic risk assessment of N-Nitroso Quinapril.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA
damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nim.nih.gov]

e 2. medium.com [medium.com]

o 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

e 5. journals.physiology.org [journals.physiology.org]

e 6. Regulation of DNA Repair by S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
e 7. N-Nitroso Quinapril | Manasa Life Sciences [manasalifesciences.com]

o 8. researchgate.net [researchgate.net]

e 9. youtube.com [youtube.com]

» 10. Effects of converting enzyme inhibitors on renal P-450 metabolism of arachidonic acid -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. mdpi.com [mdpi.com]

e 12. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro,
and in vivo methods demonstrate no genotoxic potential - PubMed

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://www.benchchem.com/product/b12310862?utm_src=pdf-body
https://www.benchchem.com/product/b12310862?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4199943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4199943/
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003415/
https://www.researchgate.net/publication/368913681_DNA_Alkylation_Damage_by_Nitrosamines_and_Relevant_DNA_Repair_Pathways
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.3.R822
https://pmc.ncbi.nlm.nih.gov/articles/PMC3170507/
https://manasalifesciences.com/product/nitrosamine-impurities/n-nitroso-quinapril
https://www.researchgate.net/publication/383397832_Evaluation_of_the_nitrosamine_impurities_of_ACE_inhibitors_using_computational_in_vitro_and_in_vivo_methods_demonstrate_no_genotoxic_potential
https://www.youtube.com/watch?v=iMEL8ojfsi0
https://pubmed.ncbi.nlm.nih.gov/11171663/
https://pubmed.ncbi.nlm.nih.gov/11171663/
https://www.mdpi.com/1422-0067/22/23/12808
https://pubmed.ncbi.nlm.nih.gov/39180320/
https://pubmed.ncbi.nlm.nih.gov/39180320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]
e 13. Reddit - The heart of the internet [reddit.com]

e 14. Ten simple rules for creating reusable pathway models for computational analysis and
visualization | PLOS Computational Biology [journals.plos.org]

e 15. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [N-Nitroso Quinapril: A Comprehensive Assessment of
Carcinogenic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310862#carcinogenic-potential-assessment-of-n-
nitroso-quinapril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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